molecular formula C26H19ClF3N3O B2521320 3-(2-chlorobenzyl)-8-methyl-5-(3-(trifluoromethyl)benzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 1216446-47-7

3-(2-chlorobenzyl)-8-methyl-5-(3-(trifluoromethyl)benzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one

Cat. No.: B2521320
CAS No.: 1216446-47-7
M. Wt: 481.9
InChI Key: NOCDSNXWEQLQAF-UHFFFAOYSA-N
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Description

3-(2-chlorobenzyl)-8-methyl-5-(3-(trifluoromethyl)benzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is a useful research compound. Its molecular formula is C26H19ClF3N3O and its molecular weight is 481.9. The purity is usually 95%.
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Mechanism of Action

Target of Action

The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . This suggests that the compound might interact with a variety of biological targets.

Mode of Action

The trifluoromethylation of carbon-centered radical intermediates is a significant process in the pharmaceutical industry . This suggests that the compound might interact with its targets through a radical mechanism.

Biochemical Pathways

The trifluoromethyl group is known to play a crucial role in various biochemical processes . Therefore, it can be inferred that the compound might influence several biochemical pathways.

Pharmacokinetics

The compound’s physical properties such as its melting point, boiling point, and density can influence its bioavailability.

Result of Action

It is reported that compounds with a trifluoromethyl group can have significant effects in pharmaceuticals, agrochemicals, and materials .

Action Environment

The compound’s sensitivity to air suggests that environmental factors such as temperature and humidity might affect its stability and efficacy.

Properties

IUPAC Name

3-[(2-chlorophenyl)methyl]-8-methyl-5-[[3-(trifluoromethyl)phenyl]methyl]pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19ClF3N3O/c1-16-9-10-22-20(11-16)23-24(33(22)13-17-5-4-7-19(12-17)26(28,29)30)25(34)32(15-31-23)14-18-6-2-3-8-21(18)27/h2-12,15H,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOCDSNXWEQLQAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C3=C2N=CN(C3=O)CC4=CC=CC=C4Cl)CC5=CC(=CC=C5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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